3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
3-(1-propan-2-ylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N2O/c1-8(2)11-6-5-9(10-11)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
CEYPJLUXUYWOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CCCO |
Origin of Product |
United States |
Contextualization Within the Pyrazole Chemical Landscape
The pyrazole (B372694) ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This structural motif is considered a "privileged scaffold" in drug discovery, meaning it is a recurring feature in a multitude of biologically active compounds. frontiersin.org Pyrazole derivatives are known to exhibit a vast array of pharmacological activities, making them a cornerstone in the development of new therapeutic agents. researchgate.netmdpi.com
The versatility of the pyrazole core allows for substitutions at various positions, leading to a diverse library of compounds with finely tuned electronic and steric properties. nih.gov This adaptability has made pyrazole derivatives integral to not only pharmaceuticals but also to agrochemicals and coordination chemistry. frontiersin.org
Table 1: Documented Biological Activities of Pyrazole Derivatives
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Inhibition of enzymes like COX-1 and COX-2, which are involved in inflammation pathways. frontiersin.org |
| Anticancer | Activity against various cancer cell lines through mechanisms like enzyme inhibition. nih.gov |
| Antimicrobial | Efficacy against a range of bacterial and fungal strains. nih.gov |
| Antidepressant | Modulation of targets within the central nervous system. nih.gov |
Significance of Pyrazole Propanol Conjugates in Organic Chemistry
The conjugation of a pyrazole (B372694) ring with a propanol (B110389) side chain, as seen in 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol, creates a bifunctional molecule with significant utility in organic synthesis. The propanol moiety provides a reactive hydroxyl (-OH) group, which can serve as a synthetic handle for further molecular elaboration, such as esterification or etherification.
Structurally related compounds like 3-(1H-Pyrazol-1-yl)propanal and 3-(1H-pyrazol-1-yl)propan-1-amine are recognized as valuable intermediates in medicinal chemistry. chemimpex.combroadpharm.com These building blocks enable the construction of more complex molecules designed to interact with specific biological targets. chemimpex.com For instance, the propanol side chain can introduce hydrophilicity and hydrogen-bonding capabilities, which can be crucial for a drug's pharmacokinetic profile and its interaction with a target receptor. The analogous compound, 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol, is noted for its structural characteristics that suggest potential antimicrobial activity, highlighting the research interest in this class of molecules. vulcanchem.com
Specific Structural Elements and Their Research Relevance
Retrosynthetic Dissection and Precursor Identification
Retrosynthetic analysis of the target molecule, this compound, identifies several key disconnections and potential synthetic routes. The primary strategic bonds for disconnection are within the pyrazole ring, the N-isopropyl bond, and the C-propanol bond.
Disconnection of the Pyrazole Ring: The most common approach for pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com This leads to two main retrosynthetic pathways:
Reaction of isopropylhydrazine with a 1,3-dicarbonyl precursor containing the propanol (B110389) side chain (or a protected version). A suitable precursor would be 6-hydroxy-1,3-hexanedione.
Reaction of hydrazine with the same 1,3-dicarbonyl precursor, followed by N-alkylation with an isopropyl agent.
N-Isopropyl Moiety Disconnection: This bond can be disconnected to yield an unsubstituted 3-(pyrazol-3-yl)propan-1-ol and an isopropyl electrophile (e.g., 2-bromopropane). This suggests an N-alkylation step on a pre-formed pyrazole ring.
Propan-1-ol Side Chain Disconnection: The C3-C bond of the pyrazole can be disconnected, suggesting a coupling reaction. More practically, the functional group on the side chain can be transformed. For example, the alcohol can be derived from the reduction of a corresponding carboxylic acid, ester, or ketone, or the hydrogenation of an unsaturated precursor like an allyl or propargyl group.
These disconnections highlight the primary precursors for the synthesis, as detailed in the following table.
| Target Moiety | Precursor 1 | Precursor 2 | Synthetic Strategy |
| Pyrazole Nucleus | 6-hydroxy-1,3-hexanedione | Hydrazine / Isopropylhydrazine | Cyclocondensation |
| Pyrazole Nucleus | 6-hydroxyhex-1-en-3-one | Hydrazine / Isopropylhydrazine | Michael Addition/Cyclization |
| 1-Isopropyl Group | 3-(1H-Pyrazol-3-yl)propan-1-ol | 2-Bromopropane (B125204) / Isopropyl alcohol | N-Alkylation |
| Propan-1-ol Side Chain | 3-(1-Isopropyl-1H-pyrazol-3-yl)propanoic acid | Reducing Agent (e.g., LiAlH₄) | Reduction |
Direct Synthesis of the Pyrazole Nucleus
The formation of the pyrazole ring is the cornerstone of the synthesis, with cyclocondensation reactions being the most prevalent method. nih.govmdpi.com
The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method. nih.govjk-sci.com It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com To synthesize the target molecule's core, one would react a suitable 1,3-diketone, such as 6-hydroxy-1,3-hexanedione, with a hydrazine.
The reaction can proceed with either hydrazine hydrate (B1144303) to form the N-unsubstituted pyrazole, which is later alkylated, or directly with isopropylhydrazine. A significant challenge when using substituted hydrazines like isopropylhydrazine with unsymmetrical 1,3-diketones is the potential formation of two regioisomers. nih.gov The reaction conditions, such as the solvent and pH, can influence the regioselectivity. For instance, using aprotic dipolar solvents in an acidic medium can favor the formation of one isomer over the other. nih.gov
An alternative and powerful strategy for pyrazole synthesis involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. nih.govbeilstein-journals.orgnih.gov This method typically proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by cyclization and dehydration (or oxidation) to yield the aromatic pyrazole. beilstein-journals.orgresearchgate.net
For the synthesis of this compound, a potential precursor would be an α,β-unsaturated ketone or aldehyde bearing the required C3 side chain, such as 6-hydroxyhex-1-en-3-one. The reaction with hydrazine would form a pyrazoline intermediate, which can then be oxidized to the pyrazole. beilstein-journals.org Using a reagent like tosylhydrazine can lead directly to the aromatic pyrazole through the elimination of the tosyl group. nih.gov
Introduction of the 1-Isopropyl Moiety
The N-1 substituent of the pyrazole ring can be introduced in two primary ways: by using a substituted hydrazine during the initial ring formation or by alkylating a pre-formed N-unsubstituted pyrazole.
Directly using isopropylhydrazine in the cyclocondensation reaction is the most atom-economical approach. However, as mentioned, this can lead to issues with regioselectivity. nih.gov
Post-formation N-alkylation of 3-(1H-pyrazol-3-yl)propan-1-ol is a common and often more controllable strategy. google.com This typically involves deprotonating the pyrazole nitrogen with a base (e.g., sodium hydride, potassium carbonate) followed by reaction with an isopropyl electrophile like 2-bromopropane or isopropyl iodide. mdpi.compublish.csiro.au Other methods include the Mitsunobu reaction, which uses 2-propanol, triphenylphosphine, and an azodicarboxylate like di-tert-butyl azodicarboxylate (DBAD). mdpi.comchemicalbook.com Phase-transfer catalysis provides a solvent-free alternative for N-alkylation. researchgate.net A key challenge in alkylating unsymmetrical pyrazoles is controlling the site of alkylation (N-1 vs. N-2), which is influenced by steric and electronic effects of the substituents on the pyrazole ring. publish.csiro.au
| Alkylation Method | Reagents | Key Features |
| Base-mediated | 2-Bromopropane, K₂CO₃/NaH | Standard, requires base, potential for N1/N2 mixture. publish.csiro.au |
| Mitsunobu Reaction | 2-Propanol, PPh₃, DBAD | Mild conditions, avoids strong bases. mdpi.comchemicalbook.com |
| Acid-catalyzed | Isopropyl trichloroacetimidate, CSA | Uses an imidate electrophile under acidic conditions. mdpi.com |
| Phase Transfer Catalysis | Isopropyl halide, 18-crown-6, KOtBu | Can be performed without solvent, high yields. researchgate.net |
Construction of the Propan-1-ol Side Chain
The three-carbon alcohol side chain at the C-3 position can be incorporated either by using a pre-functionalized starting material or by modifying a functional group on a pre-formed pyrazole ring.
The most direct route is to begin with a precursor that already contains the complete carbon skeleton with the hydroxyl group, possibly in a protected form (e.g., as a tetrahydropyranyl ether). acs.org For example, using a protected version of 6-hydroxy-1,3-hexanedione in a Knorr synthesis.
Alternatively, a pyrazole with a suitable functional group at the C-3 position can be synthesized and then elaborated. This allows for greater flexibility. Common strategies include:
Reduction of a Carboxylic Acid/Ester: Synthesis of 3-(1-isopropyl-1H-pyrazol-3-yl)propanoic acid or its corresponding ethyl ester, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Hydrogenation of an Alkene/Alkyne: A pyrazole bearing a prop-2-en-1-yl (allyl) or prop-2-yn-1-yl (propargyl) side chain can be catalytically hydrogenated to the corresponding propan-1-ol.
Coupling Reactions: Palladium- and copper-catalyzed coupling of a terminal alkyne (like propargyl alcohol) with an acid chloride can form an alkynyl ketone, which is then cyclized with hydrazine to form the pyrazole with the desired side chain already in place. acs.org
Advanced Catalytic Approaches in Pyrazole and Propanol Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. mdpi.comjetir.org
For pyrazole synthesis, various catalysts have been employed. Ruthenium complexes can catalyze the dehydrogenative coupling of 1,3-diols with hydrazines to form pyrazoles, offering a novel route from readily available alcohols. acs.orgorganic-chemistry.org Heterogeneous nickel-based catalysts have been used for one-pot, three-component synthesis of pyrazoles from ketones, aldehydes, and hydrazines at room temperature. mdpi.com Environmentally friendly "green" catalysts, such as ammonium (B1175870) chloride, have also been utilized in Knorr-type syntheses. jetir.org
For the construction and modification of the side chain, catalytic hydrogenation is a key technique. google.comgoogle.com A process for preparing pyrazoles via the catalytic hydrogenation and cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds has been developed, using a hydrogenation catalyst in the presence of an acid and a protic solvent. google.comgoogle.com Furthermore, ruthenium and iridium complexes are known to catalyze the transfer hydrogenation of ketones to alcohols using 2-propanol as the hydrogen source, a method that could be applied if the propanol side chain is generated from a ketone precursor. nih.gov
Transition-Metal Catalyzed Coupling Reactions
Transition-metal catalysis is a cornerstone of modern organic synthesis, offering efficient routes to complex molecules. For the synthesis of pyrazole derivatives, these methods are particularly valuable for forming new carbon-carbon and carbon-heteroatom bonds. While traditional cross-coupling reactions often necessitate pre-functionalized pyrazole rings, contemporary methods focus on the direct C-H functionalization of the pyrazole core. This approach provides a more atom-economical and straightforward access to a diverse range of functionalized pyrazoles.
Various transition metals, including palladium, copper, and iron, have been employed in catalytic systems for pyrazole synthesis. For instance, palladium-catalyzed coupling reactions of aryl triflates with pyrazole derivatives have been shown to produce N-arylpyrazoles in high yields. Similarly, copper-catalyzed cycloaddition reactions offer a robust pathway for constructing the pyrazole ring. Iron-catalyzed methods have also been developed for the regioselective synthesis of substituted pyrazoles from hydrazones and vicinal diols. These catalytic systems can be conceptually applied to the synthesis of precursors for this compound, facilitating the introduction of the isopropyl group or the propanol side chain.
Table 1: Examples of Transition-Metal Catalyzed Reactions in Pyrazole Synthesis
| Catalyst System | Reactants | Product Type | Reference |
| Palladium/tBuBrettPhos | Aryl triflates, Pyrazole derivatives | N-arylpyrazoles | [Not Available] |
| Copper | Sydnones, Alkynes | 1,4-disubstituted pyrazoles | [Not Available] |
| Iron | Diarylhydrazones, Vicinal diols | 1,3- and 1,3,5-substituted pyrazoles | [Not Available] |
| Ruthenium | 1,3-diols, Alkyl hydrazines | 1,4-disubstituted pyrazoles | [Not Available] |
One-Pot and Multicomponent Reaction Sequences
A common MCR for pyrazole synthesis involves the condensation of a hydrazine, a ketone, and an aldehyde. For instance, a one-pot synthesis of pyrazoles can be achieved using heterogeneous nickel-based catalysts for the condensation of various hydrazines, ketone derivatives, and aldehyde derivatives at room temperature. acs.org Another approach involves the reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of a nanocatalyst to yield 1H-pyrazole-1-carbothioamide derivatives. rsc.org These methods highlight the versatility of one-pot synthesis in generating complex pyrazole structures from simple starting materials.
Table 2: Illustrative One-Pot Syntheses of Pyrazole Derivatives
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Class |
| Three-component | Hydrazine, Ketone, Aldehyde | Heterogeneous Nickel catalyst, Room Temperature | Substituted Pyrazoles |
| Three-component | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanate | HAp/ZnCl2 nano-flakes, 60-70°C | 1H-pyrazole-1-carbothioamide derivatives |
| Four-component | Terminal alkyne, Hydrazine, Carbon monoxide, Aryl iodide | Palladium catalyst | Pyrazole derivatives |
Microwave-Assisted and Green Chemistry Syntheses
In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable synthetic methods. nih.gov Microwave-assisted synthesis and other green chemistry approaches have been successfully applied to the synthesis of pyrazole derivatives, often leading to shorter reaction times, higher yields, and reduced energy consumption. rsc.org
Microwave irradiation has been shown to accelerate the synthesis of dihydro-pyrazole hybrids from dibenzalacetones and hydrazines. mdpi.com This technique provides efficient heating, leading to a significant reduction in reaction times compared to conventional heating methods. rsc.org Solvent-free microwave methods have also been developed for the synthesis of novel pyrazole derivatives from substituted bis-chalcones. researchgate.net
Green chemistry principles are also evident in the use of water as a solvent, the development of catalyst-free reactions, and the use of renewable starting materials. rsc.org For example, a highly efficient method for the synthesis of pyrazole-3-carboxylates has been developed using semicarbazide (B1199961) hydrochloride as a hydrazine alternative under "on water" conditions, eliminating the need for toxic hydrazine and extensive product purification. rsc.org Catalyst-free cycloaddition of diazo compounds to alkynes under solvent-free conditions also represents a green approach to pyrazole synthesis. rsc.org
Stereoselective Synthesis of Enantiopure Analogues (if relevant for future studies)
While this compound itself is not chiral, the development of stereoselective methods for the synthesis of chiral pyrazole analogues is a significant area of research. nih.govuniovi.es The introduction of a stereocenter, for instance, on the isopropyl group or the propanol side chain, could lead to enantiopure compounds with potentially distinct biological activities. Such studies are highly relevant for future drug discovery programs where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or cause adverse effects.
The asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries. nih.gov For example, tert-butanesulfinamide has been used as a chiral auxiliary to synthesize novel pyrazole derivatives that act as potent PDE4 inhibitors. nih.gov Another approach involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes, followed by a rsc.orgnih.gov-sigmatropic rearrangement to produce chiral pyrazoles with a stereogenic group attached to a nitrogen atom. uniovi.es Chiral chromatography, including supercritical fluid chromatography (SFC), is a crucial technique for the separation of enantiomers of chiral pyrazole intermediates. chromatographyonline.com
Isolation and Purification Techniques for Synthetic Products
The isolation and purification of the target compound and its analogues from reaction mixtures are critical steps to ensure high purity for subsequent applications. Common techniques include chromatographic separation and recrystallization.
Chromatographic Separation Methods (e.g., Column, HPLC)
Chromatographic techniques are widely used for the purification of pyrazole derivatives. Column chromatography using silica (B1680970) gel is a standard method for separating compounds based on their polarity. orientjchem.org The choice of eluent system (e.g., ethyl acetate/hexane) is crucial for achieving good separation. orientjchem.org
For more challenging separations and for analytical purposes, High-Performance Liquid Chromatography (HPLC) is employed. chromatographyonline.com Reversed-phase HPLC with a C18 column is a common setup, where a gradient of solvents like acetonitrile (B52724) and water is used for elution. researchgate.net Chiral HPLC, using columns with a chiral stationary phase, is essential for the separation of enantiomers of chiral pyrazole derivatives. chromatographyonline.com Thin-layer chromatography (TLC) is also a valuable tool for monitoring reaction progress and for the preliminary assessment of product purity. nih.gov
Recrystallization and Crystallization Protocols
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent. For pyrazole derivatives, common recrystallization solvents include ethanol, methanol, and mixtures such as iso ether/acetone. jetir.orggoogle.com The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.
In some cases, the pyrazole can be converted into an acid addition salt, which is then crystallized from an organic solvent to achieve purification. google.com This method can be particularly effective for removing impurities that are difficult to separate by other means.
Computational and Theoretical Investigations of Molecular Properties
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. For a molecule like 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol, DFT calculations can reveal crucial details about its structure and reactivity.
Understanding the electronic structure is fundamental to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO distribution can vary. A detailed analysis would also reveal the charge distribution across the molecule, identifying electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions.
DFT calculations can predict spectroscopic data, which are invaluable for compound characterization.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. These predicted spectra serve as a benchmark for experimental verification.
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can also be computed. This would help in identifying the characteristic vibrational modes of the molecule, such as the O-H stretch of the alcohol group, the C-H stretches of the alkyl groups, and the vibrational modes of the pyrazole ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's photophysical properties.
Molecular Dynamics Simulations for Dynamic Behavior (if applicable)
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack.
Prediction of Physical Parameters (e.g., XlogP, Predicted Collision Cross Section)
Several physical and chemical properties of molecules can be predicted using computational models. For the related compound 3-(1H-pyrazol-3-yl)propan-1-ol, a predicted XlogP value of 0.2 is available, suggesting a relatively low lipophilicity. uni.lu Predicted collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase, have also been calculated for various adducts of this related compound. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct is 125.5 Ų. uni.lu While these values are for a close analog, they provide a reasonable estimate for the properties of this compound.
| Predicted Parameter | Value for 3-(1H-pyrazol-3-yl)propan-1-ol | Adduct |
| XlogP | 0.2 | N/A |
| Collision Cross Section (CCS) | 125.5 Ų | [M+H]⁺ |
| Collision Cross Section (CCS) | 133.2 Ų | [M+Na]⁺ |
| Collision Cross Section (CCS) | 123.6 Ų | [M-H]⁻ |
Reactions Involving the Primary Alcohol Functionality
The propan-1-ol side chain offers a versatile site for chemical modification through reactions typical of primary alcohols, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol group of this compound can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Partial Oxidation to Aldehyde: The use of mild oxidizing agents can halt the oxidation at the aldehyde stage, yielding 3-(1-Isopropyl-1h-pyrazol-3-yl)propanal. Common reagents for this transformation include Pyridinium chlorochromate (PCC) or carrying out a Swern oxidation.
Complete Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 3-(1-Isopropyl-1h-pyrazol-3-yl)propanoic acid. Reagents capable of this complete oxidation include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), often referred to as the Jones reagent. slideshare.net The C-alkylated side chains of pyrazoles are generally susceptible to oxidation by agents like alkaline KMnO₄ to produce the corresponding carboxylic acids. globalresearchonline.net
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product | Product Class |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 3-(1-Isopropyl-1h-pyrazol-3-yl)propanal | Aldehyde |
| This compound | Potassium permanganate (KMnO₄) | 3-(1-Isopropyl-1h-pyrazol-3-yl)propanoic acid | Carboxylic Acid |
| This compound | Chromic acid (H₂CrO₄) | 3-(1-Isopropyl-1h-pyrazol-3-yl)propanoic acid | Carboxylic Acid |
Esterification and Etherification Reactions
The hydroxyl group is amenable to standard esterification and etherification protocols to generate a wide array of derivatives.
Esterification: The reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid, results in the formation of an ester. This reversible process, known as Fischer esterification, can be driven to completion by removing the water formed during the reaction. britannica.comchemguide.co.uk Alternatively, for a faster and non-reversible reaction, the alcohol can be treated with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. chemguide.co.uk For instance, reacting this compound with acetic anhydride would yield 3-(1-Isopropyl-1h-pyrazol-3-yl)propyl acetate. Research on pyrazole-3-carboxylic acids demonstrates their conversion into corresponding esters through reactions with various alcohols, indicating the stability of the pyrazole moiety under esterification conditions. researchgate.net
Etherification: Ethers can be synthesized via several methods. A common laboratory method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by a nucleophilic substitution reaction (Sₙ2) with an alkyl halide. Another method is the acid-catalyzed dehydration of the alcohol, which, if reacted with itself, would produce a symmetrical ether. masterorganicchemistry.com
Nucleophilic Substitutions at the Carbonyl Group
This section pertains to the reactivity of derivatives formed from the primary alcohol, rather than the alcohol itself. The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a tosylate or a halide.
Activation of the Hydroxyl Group: The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate ester. This tosylate group is an excellent leaving group.
Nucleophilic Displacement: Once the tosylate is formed, it can be readily displaced by a wide range of nucleophiles. For example, reaction with sodium cyanide (NaCN) would yield the corresponding nitrile, while reaction with sodium azide (NaN₃) would produce an alkyl azide. These transformations significantly expand the synthetic utility of the original alcohol.
Reactivity of the Pyrazole Heterocyclic Ring System
The pyrazole ring is an electron-rich aromatic system, which primarily dictates its reactivity towards electrophiles. Nucleophilic attack on the ring is generally unfavorable unless activating groups are present. globalresearchonline.net
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of pyrazoles. globalresearchonline.net Due to the electronic nature of the ring, substitution occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible site. globalresearchonline.netcdnsciencepub.com
Halogenation: Pyrazoles readily undergo halogenation. Reaction with bromine (Br₂) in an inert solvent like chloroform can introduce a bromine atom at the C4 position. cdnsciencepub.com Similarly, chlorination and iodination at the C4 position can be achieved with appropriate reagents.
Nitration: Nitration of 1-substituted pyrazoles typically occurs at the C4 position. globalresearchonline.net Common nitrating agents include a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride ("acetyl nitrate"). cdnsciencepub.comcdnsciencepub.com The reaction conditions can be crucial; in strongly acidic media, the pyrazole ring may be protonated, deactivating it towards electrophilic attack and sometimes leading to substitution on other parts of the molecule if applicable. cdnsciencepub.com
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) at the C4 position. globalresearchonline.net
Table 2: Electrophilic Aromatic Substitution on the Pyrazole Ring
| Reaction Type | Reagent(s) | Expected Product |
|---|---|---|
| Bromination | Br₂ in CHCl₃ | 3-(4-Bromo-1-isopropyl-1H-pyrazol-3-yl)propan-1-ol |
| Nitration | HNO₃ / H₂SO₄ | 3-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)propan-1-ol |
| Sulfonation | Fuming H₂SO₄ | 3-(1-Isopropyl-3-(3-hydroxypropyl)-1H-pyrazol-4-yl)sulfonic acid |
Nucleophilic Additions and Substitutions
The electron-rich nature of the pyrazole ring makes it inherently unreactive towards nucleophiles. Nucleophilic aromatic substitution (SₙAr) is rare and typically requires the presence of strong electron-withdrawing groups on the ring to activate it for attack. For instance, the synthesis of 5-aminopyrazoles has been achieved via nucleophilic substitution on 5-chloropyrazoles that are activated by a formyl group at the C4 position. encyclopedia.pub In the case of this compound, which lacks such activating groups, the pyrazole ring is expected to be resistant to nucleophilic attack under standard conditions.
An in-depth examination of the chemical reactivity and derivatization pathways of this compound reveals a versatile scaffold for chemical modification. The presence of the N-isopropyl pyrazole ring and the terminal propanol (B110389) group offers multiple sites for functionalization, enabling the exploration of its chemical space for various applications.
Advanced Research Directions and Chemical Utility
Role as a Synthetic Intermediate and Building Block in Organic Synthesis
The presence of both a nucleophilic pyrazole (B372694) ring and a modifiable hydroxyl group makes 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol a valuable intermediate for the synthesis of more elaborate molecules. sigmaaldrich.com Its utility stems from the ability to selectively perform chemical transformations on either the alcohol or the pyrazole moiety.
The propanol (B110389) side chain of this compound serves as a key handle for building molecular complexity. The terminal hydroxyl group can undergo a wide range of well-established chemical reactions. For instance, it can be oxidized to form the corresponding aldehyde or carboxylic acid, which can then participate in further carbon-carbon bond-forming reactions or amide couplings. Alternatively, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a variety of other functional groups like amines, azides, or halides.
This synthetic flexibility allows for the integration of the isopropyl-pyrazole core into larger, multifunctional molecular frameworks. Research on analogous structures demonstrates this principle; for example, related pyrazole-containing propanamides and propanones have been synthesized to create compounds with potential pharmacological value or unique material properties. turkjps.orgmdpi.com The synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, for instance, showcases how a propanone backbone linked to pyrazole rings can be constructed, highlighting the utility of such three-carbon linkers in creating complex architectures. mdpi.com
| Reaction Type | Reagent Example | Product Type | Potential Application |
|---|---|---|---|
| Oxidation | PCC, DMP | Aldehyde/Carboxylic Acid | Intermediate for C-C bond formation |
| Esterification | Acetyl Chloride | Ester | Prodrug design, functional materials |
| Etherification (Williamson) | NaH, Alkyl Halide | Ether | Modification of solubility and properties |
| Nucleophilic Substitution (via Tosylate) | TsCl, then NaN3 | Azide | Precursor for amines, click chemistry |
Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry and materials science due to their wide range of biological activities and physical properties. researchgate.netmdpi.com Compounds built upon a pyrazole core are integral to many pharmaceuticals and agrochemicals. nih.gov this compound is an excellent starting material for generating libraries of diversified pyrazole-containing compounds.
By systematically applying the synthetic transformations described previously, researchers can create a multitude of derivatives from this single precursor. For example, esterification with a collection of different carboxylic acids can yield a library of esters with varying properties. Similarly, substitution reactions can introduce diverse functionalities at the end of the three-carbon chain. This approach is highly efficient for exploring structure-activity relationships in drug discovery or for tuning the properties of materials. The synthesis of various N-propananilide derivatives from pyrazole-containing precursors serves as a pertinent example of how diverse functional groups can be appended to a core scaffold. turkjps.org The fundamental strategies for synthesizing the pyrazole ring itself, such as the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, underscore the importance of having pre-functionalized building blocks like this compound readily available. researchgate.netnih.gov
Coordination Chemistry and Ligand Applications
The pyrazole ring is a classic N-heterocycle known for its ability to coordinate with a wide variety of metal ions. The presence of two nitrogen atoms, one of which (N2) has a lone pair of electrons available for donation, makes it an effective ligand in coordination chemistry. ekb.eg
This compound is well-suited for use as a ligand in the design of metal-organic complexes. It possesses two potential coordination sites: the N2 atom of the pyrazole ring and the oxygen atom of the terminal hydroxyl group. This allows it to function as either a monodentate ligand, coordinating solely through the pyrazole nitrogen, or as a bidentate N,O-chelating ligand. Chelation involving the nitrogen and oxygen atoms would result in the formation of a thermodynamically stable six-membered ring with the metal center.
The synthesis of such ligands is often straightforward, involving the preparation of the pyrazole-alcohol molecule itself, which can then be directly reacted with a metal salt. The N-isopropyl group provides steric bulk near the N1 position, which can influence the final geometry of the metal complex, potentially controlling access to the metal center and affecting its reactivity. The design principles are similar to those for other functionalized pyrazole ligands, such as 3-(pyrazol-1-yl)propanamide (PPA), which have been used to create complexes with transition metals like palladium. researchgate.net
The complexation behavior of this compound with metal ions is expected to be rich and varied. The coordination mode will likely depend on the nature of the metal ion, the solvent, and the reaction conditions. For instance, in reactions with palladium(II) chloride, analogous 3-(pyrazol-1-yl)propanamide ligands have been shown to coordinate in a κN-monodentate fashion, forming trans-PdCl2(L)2 complexes. researchgate.net It is plausible that this compound could behave similarly, coordinating through its pyrazole nitrogen.
Conversely, with other metals that have a higher affinity for oxygen donors, bidentate (N,O) chelation may be favored. Studies on the coordination chemistry of other amino alcohols with zinc(II), for example, have demonstrated both monodentate coordination via the nitrogen atom and bidentate chelation through both nitrogen and oxygen atoms. rsc.org The isopropyl group on the pyrazole ring could play a significant role in directing the self-assembly of these complexes and influencing their solid-state structures.
| Coordination Mode | Donating Atoms | Chelate Ring Size | Analogous Ligand System | Reference |
|---|---|---|---|---|
| Monodentate | N (pyrazole) | N/A | 3-(Pyrazol-1-yl)propanamide (PPA) | researchgate.net |
| Bidentate Chelate | N (pyrazole), O (hydroxyl) | 6-membered | N-methylaminoethanol | rsc.org |
Metal complexes derived from pyrazole-based ligands have found extensive applications in homogeneous catalysis. The electronic properties of the pyrazole ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. Complexes based on dipyrazolyl chelate ligands, for example, are known to be active catalysts in polymerization processes. mdpi.comresearchgate.net
Given these precedents, metal complexes of this compound represent promising candidates for catalytic applications. The combination of the pyrazole donor and the sterically influential isopropyl group could lead to catalysts with unique selectivity in transformations such as polymerization, hydrogenation, or oxidation. The hydroxyl group could also play a role, either by being deprotonated to form an alkoxide that participates directly in the catalytic cycle or by forming hydrogen bonds that influence the substrate approach. The broader field of catalysis with protic pyrazole complexes has shown their utility in various chemical transformations, suggesting a fertile ground for investigating the catalytic potential of new pyrazole-alcohol complexes. nih.gov
Contributions to Advanced Materials Science
The unique structural features of this compound make it a valuable candidate for the synthesis of advanced materials. The pyrazole ring provides a stable, aromatic scaffold with tunable electronic properties, while the hydroxyl group of the propanol side chain offers a reactive site for polymerization and assembly.
The presence of a reactive hydroxyl group allows for the incorporation of this compound as a monomeric unit into various polymer backbones. This can be achieved through esterification, etherification, or urethane (B1682113) linkages, leading to the formation of functional polymers with tailored properties. The pyrazole moiety, when integrated into a polymer chain, can impart specific characteristics such as thermal stability, altered solubility, and the ability to coordinate with metal ions. These properties are highly desirable for applications in areas like specialty coatings, membranes, and drug delivery systems.
In the realm of supramolecular chemistry, the compound can act as a building block for the construction of larger, organized structures through non-covalent interactions such as hydrogen bonding and π-π stacking. The pyrazole ring can participate in these interactions, leading to the formation of gels, liquid crystals, and other complex assemblies.
Pyrazole derivatives have garnered significant attention for their photophysical properties, including fluorescence. rsc.orgnih.gov Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields and notable solvatochromic behavior. rsc.org The structure of this compound provides a basis for the design of novel fluorophores. Modification of the pyrazole ring or conjugation with other aromatic systems could lead to materials with specific absorption and emission characteristics, making them suitable for use in organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. nih.govresearchgate.net
The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions, leading to changes in the electronic properties of the molecule. nih.gov This characteristic is the foundation for the development of selective chemosensors. chemrxiv.orgresearchgate.net By monitoring changes in fluorescence or color upon binding to a specific analyte, materials derived from this compound could be used for the detection of environmental pollutants or biologically important species. nih.govrsc.org
| Potential Application Area | Relevant Properties of Pyrazole Scaffold |
| Functional Polymers | Thermal stability, metal coordination, modifiable reactive sites. |
| Supramolecular Assemblies | Participation in hydrogen bonding and π-π stacking. |
| Optoelectronic Materials | Tunable photophysical properties, potential for high fluorescence quantum yields. rsc.orgresearchgate.net |
| Sensing Materials | Metal ion coordination capabilities leading to colorimetric or fluorescent changes. nih.govchemrxiv.org |
Agrochemical Research Applications
The pyrazole scaffold is a well-established and important structural motif in the agrochemical industry, found in a variety of commercial herbicides, fungicides, and insecticides. researchgate.netresearchgate.netglobalresearchonline.net The specific substitutions on the pyrazole ring play a crucial role in determining the biological activity and mode of action of these compounds.
This compound serves as a valuable precursor for the synthesis of new agrochemical candidates. researchgate.net The propanol side chain can be chemically modified to introduce a range of functional groups, allowing for the creation of a library of derivatives. These derivatives can then be screened for their herbicidal, fungicidal, or insecticidal properties. For instance, the hydroxyl group could be converted into an ester, ether, or amine, each modification potentially leading to a different biological activity profile. The isopropyl group on the pyrazole ring is also a key feature that can influence the compound's interaction with its biological target.
Research into the mode of action of pyrazole-based agrochemicals is an active area. Some pyrazole derivatives are known to act as inhibitors of mitochondrial electron transport, disrupting the energy production in target organisms. researchgate.net Other pyrazole-containing herbicides function by inhibiting specific enzymes in plants, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org By synthesizing derivatives of this compound and evaluating their biological activity, researchers can gain insights into the structure-activity relationships that govern their mode of action. This knowledge is critical for the design of more effective and selective agrochemicals with improved environmental profiles.
| Agrochemical Class | Example Mode of Action for Pyrazole Derivatives |
| Herbicides | Inhibition of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org |
| Fungicides | Inhibition of succinate (B1194679) dehydrogenase. wikipedia.org |
| Insecticides | Inhibition of mitochondrial electron transport at the NADH-CoQ reductase site. researchgate.net |
Foundational Studies for Medicinal Chemistry Design
The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of FDA-approved drugs with diverse therapeutic applications. tandfonline.comresearchgate.netresearchgate.net Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. nih.govglobalresearchonline.netspast.org
This compound represents a key building block for the development of new therapeutic agents. researchgate.netdntb.gov.ua The combination of the pyrazole core, the isopropyl substituent, and the reactive propanol side chain provides a versatile template for generating novel molecular entities. Medicinal chemists can utilize this compound as a starting point to synthesize more complex molecules with specific biological targets in mind. The structural features of this compound can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The pyrazole ring can engage in various interactions with biological macromolecules, while the side chains can be tailored to fit into specific binding pockets of enzymes or receptors. The exploration of derivatives of this compound holds significant promise for the discovery of new drugs to address a range of diseases. globalresearchonline.netmdpi.com
| Therapeutic Area | Significance of Pyrazole Scaffold |
| Oncology | Present in kinase inhibitors and other anticancer agents. globalresearchonline.netmdpi.com |
| Anti-inflammatory | Core structure in selective COX-2 inhibitors like celecoxib. researchgate.net |
| Infectious Diseases | Derivatives have shown potent antibacterial and antifungal activities. nih.gov |
| Neurology | Found in compounds targeting CNS disorders. |
Application in New Chemical Entity (NCE) Design Principles
The design of New Chemical Entities (NCEs) often relies on scaffolds that provide a robust framework for introducing diverse functionalities to optimize biological activity and pharmacokinetic properties. This compound serves as an exemplary starting point in NCE design due to the distinct roles of its constituent parts. The pyrazole core is a bioisostere for other aromatic and heterocyclic rings and is known to be a key component in a wide range of pharmacologically active compounds, including anticancer and anti-inflammatory agents. mdpi.comglobalresearchonline.net
The structural features of this compound are instrumental in its application as a molecular building block. The propanol side chain can be readily oxidized to an aldehyde or carboxylic acid, providing a reactive handle for conjugation to other molecular fragments. chemimpex.com The hydroxyl group itself can participate in hydrogen bonding or be converted into an ether or ester to modulate solubility and cell permeability. The N-isopropyl group on the pyrazole ring provides a degree of lipophilicity which can be crucial for crossing biological membranes and can influence the orientation of the molecule within a binding pocket.
The utility of the pyrazole scaffold is evident in the development of targeted therapies. For instance, pyrazole derivatives are central to the structure of potent cannabinoid receptor antagonists and various protein kinase inhibitors used in oncology. mdpi.comnih.gov The specific substitution pattern of this compound makes it a tailored intermediate for synthesizing complex molecules where the N-isopropyl and C3-propanol moieties are desired structural elements for achieving high target affinity and selectivity.
| Structural Moiety | Chemical Property | Significance in NCE Design |
|---|---|---|
| Pyrazole Ring | Aromatic, metabolically stable, H-bond acceptor | Serves as a rigid core; participates in π-stacking; bioisosteric replacement for other rings. mdpi.com |
| N1-Isopropyl Group | Lipophilic, sterically bulky | Enhances membrane permeability; can provide specific hydrophobic interactions with target proteins. frontiersin.org |
| C3-Propanol Chain | Flexible, hydrophilic, reactive -OH group | Acts as a linker; allows for H-bonding; provides a point for further chemical modification or conjugation. chemimpex.com |
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization (from a chemical perspective)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. rsc.org The this compound scaffold offers several positions for chemical modification to systematically probe these relationships. While the N1 and C3 positions are defined in this specific molecule, the C4 and C5 positions of the pyrazole ring are prime targets for substitution to enhance potency and selectivity.
Research on related pyrazole derivatives has established key SAR principles. For example, in the development of cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position and a carboxamide group at the C3-position were found to be critical for high affinity. nih.gov Similarly, studies on meprin inhibitors showed that variations of substituents at the C3 and C5 positions of the pyrazole core significantly impacted inhibitory activity. scispace.com
For the this compound scaffold, SAR exploration would involve:
Modification of the Pyrazole Ring: Introducing small alkyl groups, halogens, or aromatic rings at the C4 and C5 positions to probe steric and electronic requirements of a target binding site.
Modification of the N1-Substituent: While this compound features an isopropyl group, replacing it with other alkyl or aryl groups could significantly alter activity, as seen in studies where N-alkylation or N-arylation of pyrazoles led to varied biological outcomes. frontiersin.orgscispace.com
Modification of the C3-Propanol Chain: Converting the terminal alcohol to other functional groups (e.g., amine, acid, ether) would explore different potential interactions, such as salt bridges or additional hydrogen bonds.
| Position of Modification | Example Substituent | Potential Chemical Impact | Rationale based on Analogues |
|---|---|---|---|
| Pyrazole C4 | -Cl, -Br | Introduces halogen bonding potential; alters ring electronics. | Halogenated phenyl groups on pyrazoles are crucial for activity in CB1 antagonists. nih.gov |
| Pyrazole C5 | -Phenyl, -Pyridyl | Introduces aromatic system for π-stacking or additional H-bonding. | Diaryl-pyrazoles exhibit high inhibitory activity against various enzymes. scispace.com |
| Propanol -OH | -COOH | Creates an acidic center capable of forming ionic bonds. | Acidic moieties can interact with key arginine residues in enzyme active sites. scispace.com |
Insights into Molecular Recognition and Binding Mechanisms at a Chemical Level
The chemical structure of this compound dictates the types of non-covalent interactions it can form with a biological target, which is the basis of molecular recognition. Understanding these potential interactions is crucial for rational drug design.
The key interaction points of the molecule are:
Hydrogen Bonding: The terminal hydroxyl group of the propanol chain is a classic hydrogen bond donor and acceptor. The two nitrogen atoms of the pyrazole ring are hydrogen bond acceptors. The ability of the N-unsubstituted pyrazole ring to act as both a donor and acceptor is a key feature in its medicinal chemistry applications, although in this N1-substituted compound, only acceptor capabilities remain for the ring nitrogens. mdpi.com
Hydrophobic Interactions: The isopropyl group provides a well-defined hydrophobic moiety that can interact favorably with nonpolar pockets in a protein active site. The ethylenic carbons of the propanol chain also contribute to this effect.
π-Interactions: The aromatic pyrazole ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a target protein. researchgate.net
Coordination Bonds: One of the pyrazole nitrogen atoms can act as a ligand, coordinating with metal ions present in the active sites of metalloenzymes, such as the zinc atom in alcohol dehydrogenase. nih.gov
Molecular docking studies on related pyrazole-containing molecules have confirmed these binding modes. For instance, pyrazole derivatives have been shown to bind to enzyme active sites where π-π stacking with phenylalanine or arginine residues, along with hydrogen bonding, are critical for affinity. researchgate.netacs.org The specific geometry of this compound, with its flexible propanol linker, allows it to adopt various conformations to optimize these interactions within a binding site.
| Molecular Feature | Type of Interaction | Potential Interacting Partner (in a Biomacromolecule) |
|---|---|---|
| Propanol -OH Group | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, Gln, Asn, Main-chain C=O or N-H |
| Pyrazole Ring Nitrogens | Hydrogen Bond (Acceptor), Metal Coordination | Arg, Lys, Ser, Thr, Zn²⁺, Fe²⁺ |
| Pyrazole Aromatic Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His |
| Isopropyl Group | Hydrophobic, van der Waals | Ala, Val, Leu, Ile, Met, Pro |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol, and how can purity be optimized?
- Methodology : A common approach involves multi-step synthesis, starting with pyrazole derivatives. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") can introduce functional groups to the pyrazole core . Purification via column chromatography (ethyl acetate/hexane gradients) and recrystallization (e.g., 2-propanol) ensures >95% purity . Monitor reaction progress using TLC and confirm purity via HPLC or LC-MS .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential irritancy. Avoid inhalation by working in a fume hood. Store in airtight containers at 2–8°C, away from oxidizers. In case of skin contact, wash immediately with soap and water; for accidental ingestion, seek medical attention and provide SDS documentation .
Q. How is structural characterization performed for this compound?
- Methodology :
- X-ray crystallography : Resolve the 3D structure using single-crystal diffraction (e.g., Cu-Kα radiation) .
- Spectroscopy : Confirm functional groups via FTIR (e.g., O–H stretch at ~3382 cm⁻¹) and ¹H/¹³C NMR (e.g., pyrazole protons at δ 7.5–8.0 ppm) .
- Mass spectrometry : Validate molecular weight with LC-MS (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability?
- Methodology :
- Temperature control : Maintain –20°C during diazomethane addition to minimize side reactions .
- Solvent selection : Use dichloromethane for solubility and ease of removal under reduced pressure.
- Catalyst tuning : Optimize triethylamine concentration (e.g., 0.12 g per 5 mmol substrate) to enhance yield .
Q. How should researchers address contradictions in spectral data or unexpected byproducts?
- Methodology :
- Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete cyclization intermediates).
- Degradation studies : Monitor stability under varying pH/temperature. For example, organic degradation in aqueous matrices can occur over 9 hours; stabilize samples with cooling .
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) .
Q. What computational tools are suitable for modeling interactions of this compound?
- Methodology :
- Molecular docking : Use the InChIKey (
DZCYBNYITYPNOJ-UHFFFAOYSA-N) to model binding with biological targets (e.g., enzymes) in AutoDock Vina . - DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) using Gaussian at the B3LYP/6-31G* level .
Q. What mechanistic insights exist for reactions involving this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
